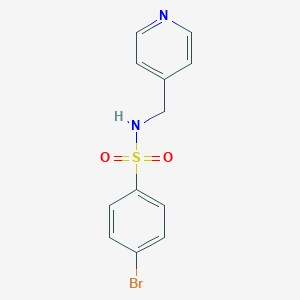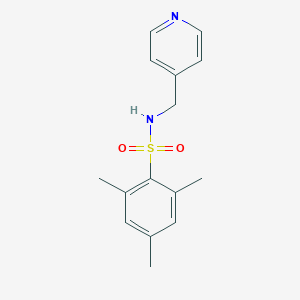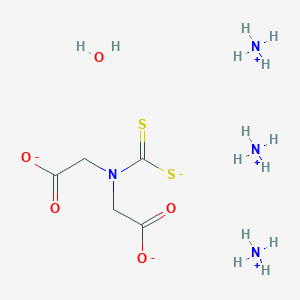![molecular formula C17H17FO2S B231556 1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)
1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene, commonly known as AF-219, is a small molecule drug that has been studied for its potential therapeutic applications in various respiratory disorders.
Wirkmechanismus
AF-219 acts by blocking the P2X3 receptor, which is expressed on sensory nerve fibers in the airways. Activation of the P2X3 receptor leads to the release of ATP, which stimulates the cough reflex and promotes airway inflammation. AF-219 binds to the P2X3 receptor and prevents the release of ATP, leading to a reduction in cough reflex and airway inflammation.
Biochemical and Physiological Effects
AF-219 has been shown to have a selective and potent effect on the P2X3 receptor, with minimal off-target effects. It has been found to be well-tolerated in preclinical and clinical studies, with no significant adverse effects reported. AF-219 has been shown to reduce cough frequency and severity, as well as improve lung function in patients with respiratory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
AF-219 has several advantages for lab experiments, including its high potency and selectivity for the P2X3 receptor, as well as its well-characterized mechanism of action. However, AF-219 has some limitations, including its relatively short half-life and the need for frequent dosing in preclinical and clinical studies.
Zukünftige Richtungen
Future research on AF-219 could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, AF-219 could be studied in combination with other drugs for the treatment of respiratory disorders. Further research could also explore the potential therapeutic applications of AF-219 in other conditions, such as neuropathic pain and migraine. Overall, AF-219 has shown promising results in preclinical and clinical studies and has the potential to be a valuable therapeutic agent for the treatment of respiratory disorders.
Synthesemethoden
AF-219 is synthesized through a multistep process that involves the reaction of 4-methylbenzene with various reagents to introduce the sulfinyl and fluoro substituents. The final step involves the addition of benzyloxy and propenyl groups to the molecule, resulting in the formation of AF-219. The synthesis method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
AF-219 has been extensively studied for its potential therapeutic applications in respiratory disorders such as chronic cough, asthma, and chronic obstructive pulmonary disease (COPD). It has been found to have a high affinity for the P2X3 receptor, which is involved in the regulation of cough reflex and airway inflammation. AF-219 has been shown to block the P2X3 receptor, leading to a reduction in cough frequency and severity, as well as a decrease in airway inflammation.
Eigenschaften
Molekularformel |
C17H17FO2S |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-[(S)-[(Z)-1-fluoro-3-phenylmethoxyprop-1-enyl]sulfinyl]-4-methylbenzene |
InChI |
InChI=1S/C17H17FO2S/c1-14-7-9-16(10-8-14)21(19)17(18)11-12-20-13-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3/b17-11-/t21-/m0/s1 |
InChI-Schlüssel |
YFGXJTYNLNXOEZ-LRJKXPEMSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[S@](=O)/C(=C\COCC2=CC=CC=C2)/F |
SMILES |
CC1=CC=C(C=C1)S(=O)C(=CCOCC2=CC=CC=C2)F |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C(=CCOCC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



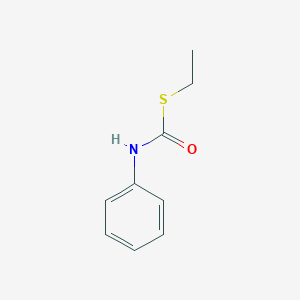
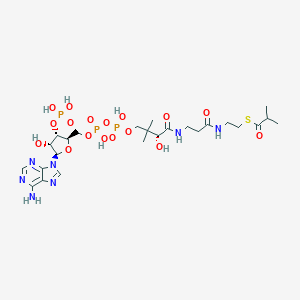
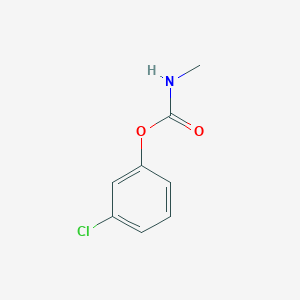
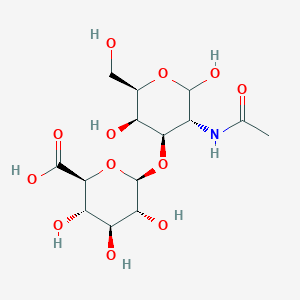
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)

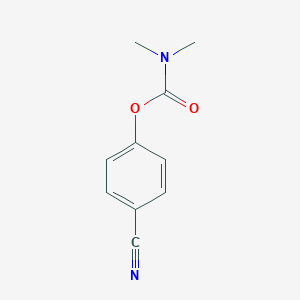
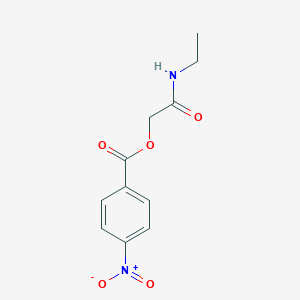
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)
